molecular formula C11H13NO3 B8391117 N-Cyclopropyl-2-hydroxy-4-methoxybenzamide

N-Cyclopropyl-2-hydroxy-4-methoxybenzamide

Cat. No. B8391117
M. Wt: 207.23 g/mol
InChI Key: XIUNRBROKOTTLP-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

A suspension of methyl 2-hydroxy-4-methoxybenzoate (5.1 g, 28.0 mmol) in cyclopropyl amine 24 mL) was stirred at room temperature for 5 days. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography (0-60% ethyl acetate in petroleum ether) to give the subtitled compound (1.8 g).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH:14]1([NH2:17])[CH2:16][CH2:15]1>>[CH:14]1([NH:17][C:4](=[O:6])[C:3]2[CH:8]=[CH:9][C:10]([O:12][CH3:13])=[CH:11][C:2]=2[OH:1])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OC
Name
Quantity
24 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography (0-60% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C1(CC1)NC(C1=C(C=C(C=C1)OC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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